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Compound of Interest

Compound Name: 4-Hydroxy-2-iodobenzaldehyde

Cat. No.: B1341843

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Hydroxy-2-iodobenzaldehyde is a trifunctional aromatic compound that has emerged as a
valuable and versatile building block in modern organic synthesis. Its unique arrangement of a
nucleophilic hydroxyl group, an electrophilic aldehyde, and a readily functionalizable carbon-
iodine bond on a benzene ring allows for a diverse range of chemical transformations. This
guide provides a comprehensive overview of its synthesis, key reactions, and applications in
the construction of complex molecular architectures, particularly those with relevance to
medicinal chemistry and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Hydroxy-2-iodobenzaldehyde is
presented in the table below.
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Property Value Reference
CAS Number 90151-01-2 [1]
Molecular Formula C7HslO2 [1]
Molecular Weight 248.02 g/mol [1]
Appearance Solid [1]
Melting Point 157-160 °C [1]
Boiling Point 337.6 °C at 760 mmHg [1]
Purity Typically 297% [1]

Synthesis of 4-Hydroxy-2-iodobenzaldehyde

The regioselective introduction of an iodine atom at the ortho-position to the hydroxyl group of
4-hydroxybenzaldehyde is a key step in the synthesis of the title compound. A common and
effective method involves direct iodination using N-iodosuccinimide (NIS) in the presence of an
acid catalyst.

Experimental Protocol: Ortho-iodination of 4-
Hydroxybenzaldehyde

This protocol is based on the iodination of 4-hydroxybenzaldehyde using N-iodosuccinimide
(NIS) and trifluoroacetic acid (TFA).

Reagents and Conditions:

4-Hydroxybenzaldehyde (1.0 eq.)

N-lodosuccinimide (NIS) (1.2 eq.)

Trifluoroacetic acid (TFA)

Solvent: Acetonitrile or Dichloromethane

Temperature: Room temperature
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e Reaction Time: 6 hours

Procedure:

To a solution of 4-hydroxybenzaldehyde in the chosen solvent, add N-iodosuccinimide (1.2
equivalents).

e Add a catalytic amount of trifluoroacetic acid to the mixture.
« Stir the reaction mixture at room temperature for 6 hours.
» Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, quench the reaction with a saturated aqueous solution of sodium
thiosulfate to remove any unreacted iodine.

o Extract the product with an organic solvent (e.g., ethyl acetate).

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

 Purify the crude product by column chromatography on silica gel to afford 4-hydroxy-2-
iodobenzaldehyde.

Note: The reaction may also yield the di-iodinated product, 3,5-diiodo-4-hydroxybenzaldehyde.
The ratio of mono- to di-iodinated product can be influenced by the stoichiometry of NIS.

4-Hydroxy-2-iodobenzaldehyde as a Synthetic
Building Block

The presence of three distinct functional groups allows for a variety of subsequent reactions,
making 4-hydroxy-2-iodobenzaldehyde a powerful tool for generating molecular diversity.
The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling
reactions, while the hydroxyl group can be readily alkylated or acylated, and the aldehyde
group can participate in a wide range of transformations.

Suzuki-Miyaura Cross-Coupling Reactions
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The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, and
the iodine atom in 4-hydroxy-2-iodobenzaldehyde serves as an excellent leaving group for
this transformation. This reaction allows for the introduction of a wide variety of aryl and
heteroaryl substituents at the 2-position.

[4-Hydroxy-2-iodobenzaldehyde)
Arylboronic Acid
(R-B(OH)2)

Base o
(e.g., K2CO3)

Solvent
(e.g., Toluene/Water)

Pd Catalyst

(.9, PA(PPh3)a) 2-Aryl-4-hydroxybenzaldehyde]

Click to download full resolution via product page
Caption: Suzuki-Miyaura cross-coupling reaction of 4-Hydroxy-2-iodobenzaldehyde.

The following protocol is adapted from a similar reaction with 5-iodovanillin and provides a
general framework for the Suzuki-Miyaura coupling of 4-hydroxy-2-iodobenzaldehyde.

Reagents and Conditions:
» 4-Hydroxy-2-iodobenzaldehyde (1.0 mmol)
e Arylboronic acid (1.2 mmol)

o Palladium(ll) acetate (Pd(OAc)2) (0.02 mmol)
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Triphenylphosphine (PPhs) (0.08 mmol)

Potassium carbonate (K2COs) (2.0 mmol)

Solvent: Toluene/Ethanol/Water mixture

Temperature: 90 °C

Procedure:

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, add 4-hydroxy-2-iodobenzaldehyde (1.0 mmol), the desired arylboronic acid
(1.2 mmol), and potassium carbonate (2.0 mmol).

Add palladium(ll) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

Under the inert atmosphere, add the degassed solvent mixture (e.g., toluene, ethanol, and
water).

Heat the reaction mixture to 90 °C with vigorous stirring.

Monitor the reaction progress by TLC.

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by silica gel column chromatography to obtain the desired 2-aryl-4-
hydroxybenzaldehyde.

Williamson Ether Synthesis

The hydroxyl group of 4-hydroxy-2-iodobenzaldehyde can be readily alkylated via the

Williamson ether synthesis. This reaction introduces an ether linkage, which is a common motif
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in many biologically active molecules. This transformation allows for the synthesis of a wide
range of 4-alkoxy-2-iodobenzaldehydes, which can then undergo further functionalization.

[4-Hydroxy-2-i0d0benzaldehyde)
Alkyl Halide
(R-X)
Solvent
(e.g., DMF, Acetonitrile)

Base
(e.g., K2CO3, Cs2CO0s3)

)

4-AIkoxy-2-iodobenzaldehyde)

Click to download full resolution via product page
Caption: Williamson ether synthesis with 4-Hydroxy-2-iodobenzaldehyde.

This general protocol for the O-alkylation of phenols can be applied to 4-hydroxy-2-
iodobenzaldehyde.

Reagents and Conditions:

e 4-Hydroxy-2-iodobenzaldehyde (1.0 eq.)

Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq.)

Base (e.g., potassium carbonate, cesium carbonate) (2.0 eq.)

Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

Temperature: Room temperature to 80 °C
Procedure:

e To a solution of 4-hydroxy-2-iodobenzaldehyde in the chosen solvent, add the base (e.g.,
potassium carbonate).
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e Add the alkyl halide to the mixture.

 Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its
progress by TLC.

e Upon completion, pour the reaction mixture into water and extract the product with an
organic solvent (e.g., ethyl acetate).

e Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to afford the desired 4-
alkoxy-2-iodobenzaldehyde.

Applications in Drug Discovery and Natural Product
Synthesis

4-Hydroxy-2-iodobenzaldehyde and its derivatives are valuable intermediates in the
synthesis of a variety of biologically active compounds.

Synthesis of Combretastatin Analogues

Combretastatins are a class of natural products that exhibit potent anticancer activity by
inhibiting tubulin polymerization. The diaryl ether or biaryl moiety is a key structural feature of
many combretastatin analogues. 4-Hydroxy-2-iodobenzaldehyde can serve as a key
precursor for the "B-ring" of these molecules, where the iodine atom allows for coupling with a
suitably functionalized "A-ring" precursor.

g oY Suzuki Coupling . . Aldehyde Modification .
(4 Hydroxy-2: |odobenza|dehyde)—>(with A-Ring Precursor)—»(Blaryl Aldehyde Intermedlate)—»((e.g” Wittig Reaction) Combretastatin Analogue
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Caption: Workflow for the synthesis of combretastatin analogues.

Synthesis of Bioactive Benzofurans
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Benzofuran is a privileged heterocyclic scaffold found in numerous natural products and
synthetic compounds with a wide range of biological activities, including antimicrobial,
antitumor, and antiviral properties. 4-Hydroxy-2-iodobenzaldehyde can be a key starting
material for the synthesis of substituted benzofurans. For example, a common strategy involves
the O-alkylation of the hydroxyl group with a propargyl halide, followed by a Sonogashira
coupling and subsequent intramolecular cyclization.

Potential as a Scaffold for Kinase Inhibitors

The development of small molecule kinase inhibitors is a major focus in modern drug discovery,
particularly in oncology. The core structure of 4-hydroxy-2-iodobenzaldehyde provides a
versatile scaffold for the synthesis of potential kinase inhibitors. The aromatic ring can serve as
a hinge-binding motif, while the various functional groups allow for the introduction of
substituents that can interact with other regions of the ATP-binding pocket, thereby influencing
potency and selectivity.

[4-Hydroxy-2-iodobenza|dehyde]

Functionalization at C2 Functionalization of OH Functionalization of CHO
(e.g., Suzuki Coupling) (e.g., Etherification) (e.g., Reductive Amination)

T

Library of Diverse
Kinase Inhibitor Candidates

Click to download full resolution via product page

Caption: Logic diagram for generating kinase inhibitor candidates.

Conclusion

4-Hydroxy-2-iodobenzaldehyde is a highly valuable and versatile building block in organic
chemistry. Its trifunctional nature allows for a wide array of synthetic transformations, providing
access to a diverse range of complex molecular architectures. The ability to readily participate

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1341843?utm_src=pdf-body
https://www.benchchem.com/product/b1341843?utm_src=pdf-body
https://www.benchchem.com/product/b1341843?utm_src=pdf-body-img
https://www.benchchem.com/product/b1341843?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1341843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

in powerful C-C and C-O bond-forming reactions makes it an indispensable tool for researchers
in academia and industry, particularly those engaged in the synthesis of biologically active
compounds for drug discovery and development. The experimental protocols and synthetic
strategies outlined in this guide highlight the significant potential of this compound as a key
intermediate in the pursuit of novel therapeutics and other advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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